Decamethylene diisocyanate

Descripción general

Descripción

Hexamethylene diisocyanate (HDI) is an organic compound with the formula (CH2)6(NCO)2. It is classified as a diisocyanate and is a colorless liquid .

Synthesis Analysis

HDI is produced in relatively small quantities, accounting for only 3.4% of the global diisocyanate market. It is produced by phosgenation of hexamethylene diamine . Solvent-free HDI-based polyisocyanates were prepared by cyclotrimerization of HDI monomer using tri-n-butylphosphine (TBP) as a catalyst .

Molecular Structure Analysis

The molecular structure of HDI consists of a hexamethylene chain (CH2)6 flanked by two isocyanate groups (NCO) at both ends .

Chemical Reactions Analysis

HDI reacts readily with compounds containing active hydrogen atoms, such as water, alcohols, and amines . In the presence of catalysts, it can undergo polymerization reactions to form polyurethane polymers .

Physical And Chemical Properties Analysis

HDI is a colorless liquid with a sharp, pungent odor. It has a density of 1.047 g/cm3, a melting point of -67 °C, a boiling point of 255 °C, and a viscosity of 3 cP at 25 °C .

Aplicaciones Científicas De Investigación

Antibacterial Activities

Decamethylene diisocyanate has been studied for its potential antibacterial activities. Research from the early 1950s investigated bisisoquinolinium salts, including decamethylene bisisoquinolinium bromide, which showed considerable antibacterial activity. This research focused on how the antibacterial activities of these salts were influenced by alterations in their chemical structure (Collier, Potter, & Taylor, 1953).

Application in Polymer Science

This compound has been used in the synthesis of nonisocyanate based poly(ester urethanes). A study from 2016 explored an environment-friendly route to synthesize these polymers from renewable materials, examining their structural, physical, and mechanical properties (Wang, Zhang, Zhang, Tan, & Fong, 2016).

Paralyzing Activity Studies

Research has also been conducted on the paralyzing activity of heterocyclic bisquaternary ammonium salts, including decamethylene derivatives. This research investigated how the introduction of methoxyl groups into the nucleus affected the activity of these compounds (Taylor & Collier, 1950).

Modification of Nylon 66

A study in 1967 explored the chemical reaction of modifying nylon 66 with diisocyanates, including this compound. This research focused on how these modifications affected the yarn's crosslinking, dyeability, and physical properties (Perry & Savory, 1967).

Chain Motion in Polymers

In polymer science, studies on spin-labelled poly(decamethylene terephthalate) have been conducted to understand the motion of labels within the polymer chain, particularly at low temperatures (Tenhu & Sundholm, 1991).

Kinetics of Liquid Crystal Polymers

Research has also been conducted on the kinetics of three-dimensional ordering in thermotropic liquid crystal polymers like poly(decamethylene-4,4'-diphenoxy terephthalate). This study used differential scanning calorimetry to understand different transformation rates (Campoy, Marco, Gómez, & Fatou, 1992).

Mecanismo De Acción

Safety and Hazards

HDI is considered toxic. It is a powerful irritant to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can cause marked inflammation. It can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propiedades

IUPAC Name |

1,10-diisocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOIBZLSJDQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

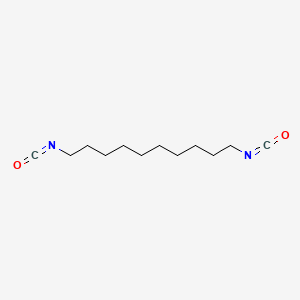

C(CCCCCN=C=O)CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196492 | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4538-39-0 | |

| Record name | Decamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.